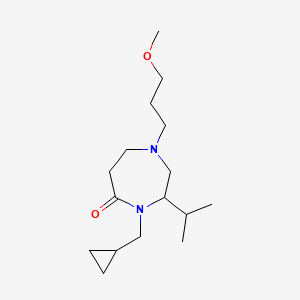
N-ethyl-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-phenoxybenzamide (also known as DEET) is a synthetic chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most commonly used insect repellents in the world. DEET is a colorless, oily liquid that has a slightly sweet odor and is soluble in most organic solvents.
Mécanisme D'action
DEET's mechanism of action is not fully understood, but it is believed to work by disrupting the insects' olfactory system. DEET appears to interfere with the insects' ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals.
Biochemical and Physiological Effects
DEET has been shown to have a range of biochemical and physiological effects. Studies have shown that DEET can penetrate the skin and enter the bloodstream, although the levels of DEET in the blood are generally low and do not appear to cause any significant harm.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is a useful tool for researchers who are studying the behavior and physiology of insects, and it is also used in the development of new insect repellents and other insect control products.
However, there are some limitations to the use of DEET in lab experiments. For example, DEET can be toxic to some species of insects, which can make it difficult to use in experiments that involve those species. Additionally, DEET can have variable effects on different species of insects, which can make it difficult to compare results across different studies.
Orientations Futures
There are many potential directions for future research on DEET and its effects on insects. Some possible areas of focus include:
1. The development of new insect repellents that are more effective and safer than DEET.
2. The study of DEET's effects on different species of insects, including those that are not commonly studied in the laboratory.
3. The investigation of the mechanisms underlying DEET's insect repellent properties, including the identification of the specific receptors that are targeted by DEET.
4. The development of new methods for delivering DEET to insects, such as through the use of nanoparticles or other novel delivery systems.
5. The study of DEET's effects on human health, including its potential to cause skin irritation or other adverse effects.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is a useful tool for researchers who are studying the behavior and physiology of insects, and it is also used in the development of new insect repellents and other insect control products. While there are some limitations to the use of DEET in lab experiments, there are also many potential directions for future research on this important compound.
Méthodes De Synthèse
DEET is synthesized through the reaction of 3-phenoxybenzoyl chloride with ethylamine. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by blocking the receptors that insects use to detect humans and other animals, making it difficult for them to locate their prey.
Propriétés
IUPAC Name |
N-ethyl-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFFZKKWEBNVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5360404.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5360417.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethyl-1-methylpropyl)acetamide](/img/structure/B5360441.png)

![ethyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5360458.png)